molecular formula C11H13Cl2N B1586216 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 51304-61-1

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1586216
CAS RN: 51304-61-1
M. Wt: 230.13 g/mol
InChI Key: NGDJUNABWNTULX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (4-CPT-HCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a highly lipophilic molecule with a molecular weight of 303.8 g/mol and a melting point of 73-74°C. 4-CPT-HCl has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis: The crystal structure of compounds related to 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been analyzed, revealing specific conformations and molecular orientations. For instance, the pyridine ring in some derivatives adopts a half-chair conformation, with the chlorophenyl groups occupying axial positions (Vimalraj & Pandiarajan, 2010). Additionally, intramolecular hydrogen bonding plays a crucial role in stabilizing these structures (Anthal et al., 2013).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives: The compound has been used as a base for synthesizing various derivatives. For example, reactions with different hydrazines lead to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
  • Chemical Transformations: The compound undergoes interesting transformations under various conditions. For instance, quaternization and sodium borohydride reduction of related compounds have been studied, leading to the synthesis of N-amino-1,2,3,6-tetrahydropyridines (Redda et al., 1979).

Biological and Pharmacological Activities

  • Antimicrobial Activity: Some derivatives have exhibited weak antibacterial activity, indicating potential applications in antimicrobial research (Abdelghani et al., 2017).
  • Inhibition of Monoamine Oxidase: Certain analogues of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride act as irreversible inhibitors of monoamine oxidase B, a significant finding in the study of neurological disorders (Williams & Lawson, 1998).

Structural and Molecular Studies

  • X-Ray Diffraction Studies: X-ray diffraction has been used to determine the structures of various derivatives, providing insights into their molecular geometry and interactions (Yu et al., 2013).
  • Spectroscopic Analysis: Spectroscopic studies, such as IR, NMR, and UV/Vis, have been conducted on derivatives, offering detailed information about their electronic and structural properties (Beckett et al., 1966).

Applications in Material Science

  • Tetrathiafulvalene Derivatives: The compound has been utilized in the synthesis of tetrathiafulvalene-π-spacer-acceptor derivatives, which are significant in the field of material science for their optical and electrochemical properties (Andreu et al., 2000).

Miscellaneous Applications

  • Discovery of Nonpeptide Agonists: It has been instrumental in discovering nonpeptide agonists for specific receptors, like the urotensin-II receptor, a crucial step in drug development (Croston et al., 2002).

properties

IUPAC Name

4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDJUNABWNTULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199304
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

51304-61-1
Record name Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51304-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.915
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Citations

For This Compound
2
Citations
JW Hulshof, P Casarosa, WMPB Menge… - Journal of medicinal …, 2005 - ACS Publications
US28 is a human cytomegalovirus (HCMV) encoded G-protein-coupled receptor that signals in a constitutively active manner. Recently, we identified 1 {5-(4-(4-chlorophenyl)-4-…
Number of citations: 50 pubs.acs.org
L Yue, J Du, F Ye, Z Chen, L Li, F Lian… - Organic & …, 2016 - pubs.rsc.org
Leukemia with a mixed lineage leukemia (MLL) rearrangement, which harbors a variety of MLL fusion proteins, has a poor prognosis despite the latest improved treatment options. …
Number of citations: 16 pubs.rsc.org

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